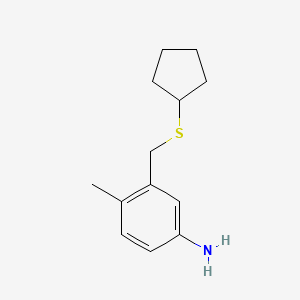

3-Cyclopentylsulfanylmethyl-4-methylphenylamine

Description

Properties

IUPAC Name |

3-(cyclopentylsulfanylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13H,2-5,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPPAGSKOGOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CSC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

- 4-Methyl-3-bromomethylphenylamine or 3-bromomethyl-4-methylaniline as a precursor, where the bromomethyl group at the 3-position serves as a leaving group for nucleophilic substitution.

- Alternatively, 3-formyl-4-methylaniline could be used, which can be converted to the bromomethyl derivative.

Introduction of the Cyclopentylsulfanyl Group

- The cyclopentylsulfanyl moiety can be introduced via nucleophilic substitution of the bromomethyl group by a thiolate anion derived from cyclopentanethiol.

- The reaction involves generation of cyclopentanethiolate ion (RS⁻) by deprotonation of cyclopentanethiol with a base such as sodium hydride (NaH) or sodium methoxide (NaOMe).

- The thiolate then displaces the bromide in an SN2 reaction to form the sulfanyl methyl linkage.

Protection/Deprotection of the Amine Group (If Needed)

- Since the amine group is nucleophilic and can interfere with substitution reactions, it is often protected (e.g., as a Boc or acetamide) during the substitution step.

- After the sulfanyl group installation, the protecting group is removed under acidic or basic conditions to regenerate the free amine.

Detailed Reaction Conditions and Considerations

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Preparation of 3-bromomethyl-4-methylaniline | Bromination of 4-methyl-3-methylphenylamine using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) | Introduce bromomethyl substituent at 3-position | Radical bromination is regioselective for benzylic positions |

| 2. Protection of amine group | Reaction with di-tert-butyl dicarbonate (Boc2O) or acetic anhydride | Protect amine to prevent side reactions | Protecting groups improve selectivity |

| 3. Preparation of cyclopentanethiolate | Deprotonation of cyclopentanethiol with NaH or NaOMe in dry solvent (THF or DMF) | Generate nucleophilic thiolate | Anhydrous conditions prevent thiol oxidation |

| 4. Nucleophilic substitution | Reaction of bromomethyl intermediate with cyclopentanethiolate at 0–50 °C | Form sulfanyl methyl linkage | SN2 reaction; temperature control avoids elimination |

| 5. Deprotection of amine | Acidic treatment (e.g., TFA in dichloromethane) or basic hydrolysis | Regenerate free amine | Conditions depend on protecting group |

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Bromomethylation of aromatic amine | Radical bromination | NBS, AIBN, solvent (CCl4 or DCM) | Reflux or room temp | 3-bromomethyl-4-methylphenylamine |

| Amine protection | Carbamate or amide formation | Boc2O or Ac2O, base (triethylamine) | Room temp | Protected amine intermediate |

| Thiolate formation | Deprotonation of thiol | Cyclopentanethiol, NaH or NaOMe | Anhydrous, inert atmosphere | Cyclopentanethiolate nucleophile |

| Nucleophilic substitution | SN2 reaction | Bromomethyl intermediate + thiolate | 0–50 °C, polar aprotic solvent | Sulfanyl methyl substituted intermediate |

| Amine deprotection | Acid or base treatment | TFA or NaOH | Room temp to mild heating | Target compound with free amine |

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylsulfanylmethyl-4-methylphenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopentylsulfanylmethyl-4-methylphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery. Its potential as an active pharmaceutical ingredient (API) is being investigated for various therapeutic areas.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 3-Cyclopentylsulfanylmethyl-4-methylphenylamine exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.

Comparison with Similar Compounds

Implications of Structural Differences

Polarity and Solubility :

- The sulfonyl (SO₂) group in the azepane derivative increases polarity, enhancing solubility in polar solvents (e.g., water, DMSO) compared to the thioether-containing target compound .

- The cyclopentyl group in the target compound confers higher lipophilicity, favoring membrane permeability in biological systems.

Metabolic Stability :

- Sulfonyl groups (azepane derivative) are less prone to oxidative metabolism than thioethers, which may degrade into sulfoxides or sulfones .

Synthetic Accessibility :

- Thioether formation (target compound) typically requires milder conditions (e.g., nucleophilic substitution) compared to sulfonyl group installation (azepane derivative), which often involves oxidation steps.

Pharmacological Potential

- Azepane Derivative : The sulfonyl group and azepane ring are common motifs in kinase inhibitors and GPCR-targeting drugs. Its higher H-bond acceptor count (4) may improve target affinity in enzyme-binding pockets .

- Target Compound : The thioether group’s lipophilicity could enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development.

Industrial Relevance

- The azepane derivative is commercially available (e.g., Advanced Technology & Industrial Co., Ltd.), suggesting established synthetic routes and scalability .

Biological Activity

3-Cyclopentylsulfanylmethyl-4-methylphenylamine is a compound that has garnered attention in biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is defined by its distinct molecular structure, which includes:

- A cyclopentyl group ,

- A sulfanylmethyl group , and

- A methylated phenylamine moiety .

These features contribute to its chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Signal Transduction Pathways : It may affect downstream signaling cascades that regulate cellular responses.

Biological Activity Data

Research has indicated several areas where this compound exhibits notable biological activity:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against specific bacterial strains. | |

| Anticancer | In vitro studies showing cytotoxic effects on cancer cell lines. | |

| Neuroprotective | Indications of protective effects in neurodegenerative models. |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Synthesis and Industrial Application

The synthesis of this compound typically involves multi-step reactions starting from cyclopentylamine and suitable sulfanylmethylating agents. The industrial production methods are optimized for yield and purity, indicating its feasibility for large-scale applications.

Q & A

FAQs for Researchers on 3-Cyclopentylsulfanylmethyl-4-Methylphenylamine

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing this compound?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylphenylamine derivatives with cyclopentylsulfanylmethyl halides in the presence of a base (e.g., NaH or KCO) in polar aprotic solvents (e.g., DMF or DMSO). Reaction optimization may include temperature control (60–100°C), inert atmospheres (N), and monitoring via TLC/HPLC. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer: Use spectroscopic techniques (NMR for H/C, FT-IR for functional groups) and mass spectrometry (LC-MS/HRMS) for structural confirmation. Purity assays include HPLC (≥95% purity threshold) and elemental analysis. Stability under storage conditions (e.g., inert gas, low temperature) should be tested via accelerated degradation studies.

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?

- Methodological Answer: Determine solubility in common solvents (water, ethanol, DMSO) using shake-flask methods. LogP values can be calculated computationally (e.g., ChemAxon) or measured experimentally via octanol-water partitioning. These properties guide solvent selection for reactivity studies or biological assays.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentylsulfanylmethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer: Perform comparative studies with analogs (e.g., cyclohexyl or aryl sulfanyl derivatives) under identical reaction conditions (e.g., Suzuki-Miyaura coupling). Use DFT calculations to analyze electronic effects (HOMO/LUMO energies) and steric maps. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Replicate assays under standardized conditions (cell lines, concentrations, controls). Validate target interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Meta-analyses of existing data can identify confounding variables (e.g., impurity profiles, assay protocols).

Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., kinases or GPCRs)?

- Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to screen against protein databases. MD simulations (AMBER, GROMACS) assess binding stability. Validate predictions with in vitro enzymatic assays (IC/EC measurements) and SAR studies on derivatives.

Contradictions and Limitations

- The absence of empirical data specific to this compound necessitates reliance on extrapolation from structurally similar molecules.

- Commercial synthesis protocols or toxicity profiles are unavailable in the provided evidence, limiting safety or scalability discussions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.